1,3-Bis(diallylamino)propane
Description
1,3-Bis(diallylamino)propane is a tertiary amine compound characterized by a propane backbone substituted with two diallylamino groups (-N(CH₂CH₂CH₂)₂). The diallylamino groups confer electron-rich and sterically flexible properties, making it a candidate for use in catalysis, polymer chemistry, or metal-organic frameworks (MOFs) .
Properties
CAS No. |
54391-07-0 |
|---|---|
Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(prop-2-enyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H26N2/c1-5-10-16(11-6-2)14-9-15-17(12-7-3)13-8-4/h5-8H,1-4,9-15H2 |
InChI Key |
KKAIREMKWOORCU-UHFFFAOYSA-N |
SMILES |
C=CCN(CCCN(CC=C)CC=C)CC=C |
Canonical SMILES |
C=CCN(CCCN(CC=C)CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,3-Bis(diallylamino)propane with structurally related compounds:
Reactivity and Coordination Chemistry
- This compound: The diallylamino groups likely enable chelation of metal ions (e.g., Mn²⁺, Ni²⁺), forming flexible coordination geometries. Similar to 1,3-bis(4-pyridyl)propane (bpp) in MOFs , it may stabilize metal centers through nitrogen donor atoms.
- 1,3-Bis(diphenylphosphino)propane: Widely used in transition-metal catalysis (e.g., nickel complexes for cross-coupling reactions). Its phosphine groups provide strong σ-donor and π-acceptor properties, enhancing catalytic activity .
- Dimethylaminopropylamine: Combines nucleophilic primary and tertiary amines, making it useful in epoxy resin curing and surfactant synthesis .
Market and Industrial Relevance
- 1,3-Bis(diphenylphosphino)propane: Dominates niche markets for specialty catalysts, with European manufacturers leading production .
- Dimethylaminopropylamine: High-volume use in epoxy resins and adhesives, driven by construction and automotive sectors .
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